4-chloro-2-methylbut-2-enenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-chloro-2-methylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZUSQUHSUTJE-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Methylbut 2 Enenitrile
Established Synthetic Routes for Alkenyl Nitriles
Several classical methods in organic chemistry provide access to nitriles, which can be adapted for the synthesis of unsaturated variants. These foundational reactions offer versatile pathways to the nitrile functionality.
Dehydration of Amides for Nitrile Synthesis
The dehydration of primary amides is a fundamental and widely employed method for the preparation of nitriles. wikipedia.orgyoutube.com This transformation involves the removal of a water molecule from the primary amide group (-CONH₂) to yield the corresponding nitrile (-C≡N). A variety of dehydrating agents can effect this conversion, ranging from strong acidic reagents to milder, more selective systems.
Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). youtube.comorganic-chemistry.org The general mechanism for these reagents involves the activation of the amide's carbonyl oxygen, converting it into a good leaving group. Subsequent elimination of water, often facilitated by a base, leads to the formation of the nitrile. organic-chemistry.org
For instance, the reaction with phosphorus oxychloride is believed to proceed through the formation of an imidoyl phosphate (B84403) intermediate, which then undergoes elimination. Similarly, thionyl chloride reacts with the amide to form an O-sulfinyl imidate that subsequently eliminates sulfur dioxide and hydrochloric acid to furnish the nitrile.
More recently, a range of milder and more efficient protocols have been developed, utilizing reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenylphosphite (P(OPh)₃) in the presence of a base like diethylamine (B46881) or DBU. alfa-chemistry.com These methods often offer advantages such as higher yields, broader substrate scope, and milder reaction conditions. alfa-chemistry.com
Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Reference |
|---|---|---|
| Phosphorus pentoxide (P₂O₅) | Neat, heat | youtube.com |
| Phosphorus oxychloride (POCl₃) | Reflux in solvent (e.g., pyridine) | youtube.com |
| Thionyl chloride (SOCl₂) | Reflux in solvent (e.g., benzene) | organic-chemistry.org |
Hydrocyanation of Alkenes and Alkynes
Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond, is a powerful industrial method for the synthesis of nitriles. masterorganicchemistry.com This process is particularly important for the production of adiponitrile, a precursor to nylon. masterorganicchemistry.com The reaction can be applied to both alkenes and alkynes, typically requiring a catalyst, especially for unactivated substrates. masterorganicchemistry.comnrochemistry.com
Transition metal complexes, particularly those of nickel with phosphite (B83602) ligands, are commonly used as catalysts for the hydrocyanation of unactivated alkenes. masterorganicchemistry.com The catalytic cycle is generally understood to involve the oxidative addition of HCN to a low-valent metal center, forming a hydrido cyanide complex. The alkene then coordinates to this complex, followed by migratory insertion to yield an alkylmetal cyanide. The final step is the rate-limiting reductive elimination of the nitrile product. masterorganicchemistry.com Lewis acids can be used to accelerate this final step. masterorganicchemistry.com
For activated alkenes, such as those in α,β-unsaturated carbonyl compounds, the addition of cyanide can occur via a Michael-type reaction. The regioselectivity of hydrocyanation can be controlled, with anti-Markovnikov addition often being the major pathway for terminal alkenes in catalyzed reactions. Asymmetric hydrocyanation can be achieved using chiral ligands on the metal catalyst, leading to the formation of chiral nitriles. masterorganicchemistry.com
Due to the high toxicity of hydrogen cyanide gas, laboratory-scale hydrocyanations often employ safer HCN surrogates, such as acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide (TMSCN). nrochemistry.com Transfer hydrocyanation methods, where a nitrile-containing molecule serves as the cyanide source, have also been developed to circumvent the direct handling of HCN. libretexts.org
Kolbe Nitrile Synthesis and Related Cyanations
The Kolbe nitrile synthesis is a classic nucleophilic substitution reaction for the preparation of alkyl nitriles from alkyl halides and a metal cyanide, typically sodium or potassium cyanide. pressbooks.pubnih.gov This Sₙ2 reaction is most effective for primary and secondary alkyl halides. researchgate.net The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being particularly effective in accelerating the reaction rate and improving yields, even for more sterically hindered halides. pressbooks.pub
A significant consideration in the Kolbe synthesis is the ambident nature of the cyanide ion (⁻C≡N), which can act as a nucleophile through either the carbon or the nitrogen atom. Attack through the carbon atom leads to the desired nitrile (R-CN), while attack through the nitrogen results in the formation of an isonitrile (R-NC) as a byproduct. pressbooks.pubnih.gov The ratio of nitrile to isonitrile is influenced by the reaction conditions, including the solvent and the nature of the metal cation. nih.gov In polar aprotic solvents with alkali metal cyanides, the more nucleophilic carbon end of the cyanide ion preferentially attacks the alkyl halide, favoring nitrile formation. researchgate.net
This method is a valuable tool for extending a carbon chain by one carbon atom. The resulting nitrile can then be further transformed into other functional groups such as carboxylic acids, amines, or ketones.
Direct Synthesis Approaches to 4-chloro-2-methylbut-2-enenitrile
The direct synthesis of this compound, an α,β-unsaturated nitrile, can be efficiently achieved through olefination reactions that form the carbon-carbon double bond. The Horner-Wadsworth-Emmons and Wittig reactions are powerful methods for this transformation, starting from a suitable carbonyl compound. For the synthesis of this compound, a logical precursor is 4-chloro-2-butanone.
Horner-Wadsworth-Emmons Reaction in the Formation of this compound
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the formation of (E)-alkenes. masterorganicchemistry.comyoutube.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or a ketone. masterorganicchemistry.com For the synthesis of α,β-unsaturated nitriles, a cyanomethylphosphonate, such as diethyl (cyanomethyl)phosphonate, is employed.
The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides and the byproduct, a water-soluble phosphate ester, is easily removed during workup. youtube.com
In the context of synthesizing this compound, the reaction would involve the deprotonation of diethyl (cyanomethyl)phosphonate with a suitable base, such as sodium hydride or an alkoxide, to generate the phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of 4-chloro-2-butanone. The resulting intermediate subsequently eliminates a dialkyl phosphate to form the desired α,β-unsaturated nitrile.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the reactants, the base, and the reaction conditions. Generally, the reaction favors the formation of the thermodynamically more stable (E)-isomer.
Table 2: Hypothetical Horner-Wadsworth-Emmons Reaction for this compound
| Reactant 1 | Reactant 2 | Base | Expected Major Product |
|---|
Wittig Reactions for Stereoselective Alkenyl Nitrile Formation
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). researchgate.netepo.org For the synthesis of alkenyl nitriles, a cyanomethyl-substituted phosphonium ylide, such as cyanomethylenetriphenylphosphorane, is utilized. This ylide is typically generated in situ by treating the corresponding phosphonium salt, cyanomethyltriphenylphosphonium chloride, with a strong base. epo.org
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group like a nitrile, generally lead to the formation of (E)-alkenes with high selectivity. This is attributed to the reversibility of the initial addition step and the thermodynamic preference for the formation of the anti-oxaphosphetane intermediate, which decomposes to the (E)-alkene.
Conversely, non-stabilized ylides (e.g., those with alkyl substituents) typically favor the formation of (Z)-alkenes under salt-free conditions, as the reaction is kinetically controlled and proceeds through a syn-oxaphosphetane intermediate. researchgate.net
For the synthesis of this compound from 4-chloro-2-butanone, the use of cyanomethylenetriphenylphosphorane, a stabilized ylide, would be expected to yield predominantly the (E)-isomer of the product. The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of 4-chloro-2-butanone, leading to the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to give the desired alkene and triphenylphosphine (B44618) oxide. epo.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phosphorus pentoxide |
| Phosphorus oxychloride |
| Thionyl chloride |
| Tris(dimethylamino)phosphine |
| Phosphorus trichloride |
| Triphenylphosphite |
| Diethylamine |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Hydrogen cyanide |
| Adiponitrile |
| Acetone cyanohydrin |
| Trimethylsilyl cyanide |
| Sodium cyanide |
| Potassium cyanide |
| Dimethyl sulfoxide |
| Isonitrile |
| 4-chloro-2-butanone |
| Diethyl (cyanomethyl)phosphonate |
| Sodium hydride |
| Cyanomethylenetriphenylphosphorane |
| Cyanomethyltriphenylphosphonium chloride |
Conversion from Chlorinated Carbonyl Precursors (e.g., 1-chloroacetone)
The conversion of chlorinated carbonyl compounds, such as 1-chloroacetone, into this compound represents a plausible synthetic route. While direct literature for this specific transformation is scarce, established organic reactions provide a conceptual framework. Olefination reactions, which form carbon-carbon double bonds, are key to this conversion.
One potential approach is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnumberanalytics.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In this context, 1-chloroacetone would serve as the ketone, and a cyanomethylphosphonate reagent, such as diethyl cyanomethylphosphonate, would provide the nitrile-containing fragment. The reaction typically proceeds in the presence of a base to deprotonate the phosphonate, generating the nucleophilic carbanion. The resulting intermediate then eliminates a phosphate byproduct to form the alkene. The HWE reaction is well-known for its high stereoselectivity, often favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com
Another viable method is the Knoevenagel condensation , which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgorganicreactions.org For the synthesis of this compound, 1-chloroacetone could be reacted with a compound containing an active methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326). The initial condensation product would likely undergo subsequent decarboxylation or a related elimination step to yield the desired α,β-unsaturated nitrile. libretexts.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and yield of the Knoevenagel condensation. thermofisher.com
A related approach is the Wittig reaction , which utilizes a phosphonium ylide to convert a ketone or aldehyde to an alkene. organic-chemistry.org A cyanomethylene-substituted phosphonium ylide could be reacted with 1-chloroacetone. However, the HWE reaction is often preferred for the synthesis of α,β-unsaturated esters and nitriles due to the water-solubility of the phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. youtube.com
| Reaction | Chlorinated Carbonyl Precursor | Reagent | Typical Base/Catalyst | Potential Product |
| Horner-Wadsworth-Emmons | 1-Chloroacetone | Diethyl cyanomethylphosphonate | NaH, K2CO3 | This compound |
| Knoevenagel Condensation | 1-Chloroacetone | Malononitrile | Piperidine, Pyridine (B92270) | Intermediate leading to this compound |
| Wittig Reaction | 1-Chloroacetone | Cyanomethyltriphenylphosphonium halide | n-BuLi, NaH | This compound |
Catalyst Systems in this compound Synthesis
Catalysis is fundamental to the development of efficient and selective methods for the synthesis of complex organic molecules like this compound.
Transition Metal Catalysis (e.g., Palladium) in Halogenation and Cyano-functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound from a chlorinated precursor and a cyanide source is not extensively documented for this specific aliphatic system, the principles of palladium-catalyzed cyanation are well-established for aryl and vinyl halides. wikipedia.orgnrochemistry.com
Palladium-catalyzed cyanation reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the nitrile product and regenerate the Pd(0) catalyst. Various cyanide sources can be employed, including potassium cyanide, sodium cyanide, and zinc cyanide. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and catalyst turnover.
In the context of synthesizing this compound, a potential palladium-catalyzed approach could involve the cyanation of a dihalo-alkene precursor.
Emerging Catalytic Strategies for Nitrile Construction
Beyond traditional methods, emerging catalytic strategies offer novel and potentially more sustainable routes to nitrile synthesis. Biocatalysis, for instance, utilizes enzymes to carry out chemical transformations with high selectivity and under mild conditions. While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalytic nitrile synthesis is an active area of research.
Another developing area is the use of photocatalysis, which employs light to drive chemical reactions. This approach could offer alternative pathways for C-C bond formation and functional group installation relevant to the synthesis of the target molecule.
Isotopic Labeling Strategies for this compound Derivatives
Isotopic labeling, particularly with isotopes such as carbon-14 (B1195169) (¹⁴C), is a crucial tool in pharmaceutical and agricultural research to trace the metabolic fate of a molecule. moravek.comnih.govmoravek.com The synthesis of isotopically labeled this compound would likely involve the introduction of the isotopic label at a late stage of the synthesis to maximize efficiency and minimize the handling of radioactive materials. moravek.com
For ¹⁴C-labeling, a common strategy is to use a ¹⁴C-labeled cyanide source, such as K¹⁴CN or Zn(¹⁴CN)₂, in a cyanation reaction. nih.gov This would introduce the ¹⁴C label directly into the nitrile group. The previously discussed palladium-catalyzed cyanation methods could be adapted for this purpose.
Alternatively, if the synthesis proceeds via a Horner-Wadsworth-Emmons or Wittig reaction, a ¹⁴C-labeled cyanomethylphosphonate or cyanomethylphosphonium ylide could be prepared and used as the labeled reagent. The synthesis of these labeled reagents would typically start from a simple ¹⁴C-labeled precursor. moravek.com
The specific position of the isotopic label within the molecule is a critical consideration and is dictated by the goals of the metabolic study. moravek.com
| Isotopic Label | Labeling Precursor | Synthetic Strategy | Labeled Position |
| ¹⁴C | K¹⁴CN or Zn(¹⁴CN)₂ | Palladium-catalyzed cyanation | Nitrile carbon |
| ¹⁴C | ¹⁴C-labeled cyanomethylphosphonate | Horner-Wadsworth-Emmons reaction | Nitrile carbon and/or adjacent methylene carbon |
Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Methylbut 2 Enenitrile
Reactivity of the Nitrile Functionality in 4-chloro-2-methylbut-2-enenitrile
The nitrile group (C≡N) in this compound is a versatile functional group characterized by a strong dipole, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. Its reactivity is dominated by additions across the carbon-nitrogen triple bond.
Nucleophilic Additions to the Cyano Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the nitrile carbon. libretexts.org This reaction initially forms an imine anion salt. libretexts.org Subsequent acidic workup hydrolyzes the intermediate imine to yield a ketone. libretexts.org This two-step process provides an effective method for the synthesis of ketones from nitriles. libretexts.org
The general mechanism involves the nucleophilic attack on the nitrile carbon, followed by hydrolysis of the resulting imine. libretexts.org The presence of the α,β-unsaturation and the allylic chloride in this compound introduces competitive reaction pathways, such as conjugate addition or substitution, which can be influenced by reaction conditions and the nature of the nucleophile.
Table 1: Nucleophilic Addition to Nitriles and Subsequent Hydrolysis
| Reagent | Intermediate | Final Product |
| Grignard Reagent (R-MgX) | Imine Anion Salt | Ketone |
| Organolithium Reagent (R-Li) | Imine Anion Salt | Ketone |
This table illustrates the general transformation of a nitrile to a ketone via nucleophilic addition of organometallic reagents followed by hydrolysis.
Hydrolysis and Amidation Reactions of the Nitrile Group
Nitriles can be hydrolyzed to carboxylic acids or amides under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which enhances the electrophilicity of the carbon atom. libretexts.org Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. libretexts.org With further heating in the aqueous acid, this amide can be hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org The resulting imine anion is then protonated by water. libretexts.org Tautomerization of the intermediate imidic acid yields an amide. libretexts.org Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under basic conditions to a carboxylate salt and ammonia (B1221849).
Reduction Pathways of the Nitrile Functionality
The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine. libretexts.org This occurs through two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org
Alternatively, the use of a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile to an aldehyde. libretexts.org The reaction is typically carried out at low temperatures to prevent over-reduction. The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed during the workup to reveal the aldehyde. libretexts.org
Reactivity of the Carbon-Carbon Double Bond in this compound
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent nitrile group. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Additions to the Alkene Moiety
While alkenes are generally electron-rich and readily undergo electrophilic addition, the double bond in this compound is deactivated towards electrophiles. dalalinstitute.com However, reactions with strong electrophiles are still possible. The addition of hydrogen halides (HX), for example, would proceed via a carbocation intermediate. libretexts.org According to Markovnikov's rule, the proton would add to the carbon atom that results in the formation of the more stable carbocation. openstax.org The subsequent attack by the halide ion would then yield the final product. libretexts.org Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) can also occur, typically leading to the formation of a vicinal dihalide. ksu.edu.sa
Table 2: General Electrophilic Addition Reactions to Alkenes
| Reagent | Intermediate | Product Type |
| Hydrogen Halide (HX) | Carbocation | Alkyl Halide |
| Halogen (X₂) | Halonium Ion | Vicinal Dihalide |
This table outlines the general outcomes of common electrophilic additions to a carbon-carbon double bond.
Conjugate Additions (Michael Reactions)
The electron-deficient nature of the double bond makes this compound an excellent candidate for conjugate addition, also known as the Michael reaction. bhu.ac.in In this type of reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.
A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and certain organometallic reagents. The reaction is typically catalyzed by a base, which serves to generate the nucleophile. The initial addition results in the formation of an enolate intermediate, which is then protonated during the workup to give the final saturated product. With α,β-unsaturated nitriles, this process is often referred to as cyanoethylation. bhu.ac.in
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
The α,β-unsaturated nitrile moiety in this compound makes it a potential candidate for cycloaddition reactions. evitachem.com Specifically, it can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous α,β-unsaturated systems suggests potential pathways.
For instance, 1,3-dipolar cycloadditions of nitrile oxides with α,β-unsaturated compounds are a well-established method for the synthesis of five-membered heterocycles like isoxazolines. The reaction of this compound with a nitrile oxide, generated in situ from an oxime or a hydroximoyl chloride, would be expected to yield a functionalized isoxazoline. The regioselectivity of such a reaction would be of interest, with the potential for the formation of two different regioisomers.
Similarly, reactions with other 1,3-dipoles, such as azomethine ylides or nitrones, could lead to the formation of pyrrolidine (B122466) and isoxazolidine (B1194047) derivatives, respectively. The presence of the electron-withdrawing nitrile group activates the double bond for such cycloadditions.
A summary of potential [3+2] cycloaddition reactions is presented below:
| 1,3-Dipole | Expected Product |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Functionalized Isoxazoline |
| Azomethine Ylide (R₂C=N⁺HR⁻) | Functionalized Pyrrolidine |
| Nitrone (R₂C=N⁺(R)O⁻) | Functionalized Isoxazolidine |
Reactivity of the Chlorinated Alkyl Moiety
The presence of a chlorine atom on a methyl group attached to the double bond introduces another site of reactivity within the molecule.
Nucleophilic Substitutions on the Chloromethyl Group
The chloromethyl group in this compound is an allylic chloride, which makes it susceptible to nucleophilic substitution reactions. This reactivity is a known characteristic of the compound. evitachem.com Allylic halides are generally more reactive than their saturated counterparts due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent double bond.
A variety of nucleophiles can be employed to displace the chloride ion, leading to a range of functionalized products. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile.
| Nucleophile | Product |
| Hydroxide (OH⁻) | 4-hydroxy-2-methylbut-2-enenitrile |
| Cyanide (CN⁻) | 2-methyl-4-cyanobut-2-enenitrile |
| Amines (RNH₂) | 4-(alkylamino)-2-methylbut-2-enenitrile |
| Thiolates (RS⁻) | 4-(alkylthio)-2-methylbut-2-enenitrile |
Elimination Reactions to Form Dienyl Nitriles
The hydrogen atoms on the carbon adjacent to the chloromethyl group, as well as the hydrogens of the methyl group, are potentially acidic and can be removed by a strong base, leading to an elimination reaction. While specific studies on this compound are limited, the general principles of elimination reactions suggest the possibility of forming a diene nitrile.
Treatment with a non-nucleophilic strong base could induce the elimination of hydrogen chloride (HCl) to form 2-methylbuta-1,3-diene-1-carbonitrile or 2-methylbuta-2,3-diene-1-carbonitrile. The regioselectivity of this elimination would depend on the reaction conditions and the base used.
Multi-functional Reactivity and Cascade Reactions of this compound
The dual functionality of this compound opens up possibilities for cascade reactions, where an initial reaction at one functional group triggers a subsequent transformation at another. For example, a nucleophile could initially attack the α,β-unsaturated system via a Michael addition, followed by an intramolecular nucleophilic substitution of the allylic chloride by an intermediate formed in the first step.
While specific cascade reactions involving this compound are not detailed in the available literature, the potential for such transformations makes it an interesting building block for the synthesis of complex cyclic and acyclic molecules.
Reactions with Specific Reagent Classes
Reactions with Dithiolylium Ions and Related Systems
There is no information available in the surveyed scientific literature regarding the reaction of this compound with dithiolylium ions or related systems. Dithiolylium ions are five-membered aromatic cations containing two sulfur atoms and are known to react with various nucleophiles. Given the nucleophilic character of the double bond and the potential for nucleophilic attack on the chloromethyl group, a reaction could be envisaged, but the specific outcomes are not documented.
Conversion to Phosphono-derivatives (e.g., via Arbuzov Reaction)
The reaction of this compound with trialkyl phosphites, such as triethyl phosphite (B83602), proceeds via the well-established Michaelis-Arbuzov reaction mechanism. This reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon atom bearing the chlorine atom in this compound. This initial step forms a quasi-phosphonium salt intermediate.
While specific scholarly articles detailing the optimization and full scope of this particular reaction are not abundant in readily available literature, the principles of the Michaelis-Arbuzov reaction are well-documented and widely applied. enamine.netresearchgate.netwikipedia.orgorganic-chemistry.org The synthesis of related structures, such as diethyl (3-cyano-2-methylallyl)phosphonate, has been reported, indicating the viability of this synthetic route.
One common approach for the synthesis of such phosphonate (B1237965) esters involves the reaction of a phosphite with an appropriate alkylating agent under controlled conditions. The use of a base, such as sodium hydride or potassium tert-butoxide, is often employed to facilitate the formation of the phosphonate ester. The reaction can also be carried out via Michaelis-Arbuzov or Claisen condensation reactions.
For instance, the synthesis of diethyl (3-cyano-2-methylallyl)phosphonate can be achieved through the reaction of diethyl phosphite with a suitable alkylating agent. Optimization of such reactions typically involves careful control of the stoichiometry of the reactants, with a common molar ratio of the aldehyde to the phosphite being 1:1.2. The reaction temperature is also a critical parameter, often maintained between 60–80°C under an inert atmosphere (such as N₂ or Ar) to prevent side reactions like hydrolysis. Purification of the resulting phosphonate is generally accomplished through vacuum distillation or column chromatography using a hexane/ethyl acetate (B1210297) solvent system.
The following interactive data table summarizes the key reactants and products in the conversion of this compound to a representative phosphono-derivative.
Interactive Data Table: Synthesis of Diethyl (3-cyano-3-methyl-1-buten-2-yl)phosphonate
| Reactant | Product | Reagent |
| This compound | Diethyl (3-cyano-3-methyl-1-buten-2-yl)phosphonate | Triethyl phosphite |
Note: This table represents a general scheme for the Arbuzov reaction. Specific reaction conditions and yields would be dependent on the detailed experimental procedure.
Stereochemical Aspects in the Synthesis and Reactions of 4 Chloro 2 Methylbut 2 Enenitrile
Geometrical Isomerism (E/Z Stereoisomerism) in 4-chloro-2-methylbut-2-enenitrile
The trisubstituted nature of the double bond in this compound gives rise to geometrical isomerism, specifically E/Z stereoisomerism. This isomerism results from the restricted rotation around the C2=C3 double bond, leading to two distinct and non-interconvertible isomers under normal conditions.
The designation of these isomers as (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org For each carbon atom of the double bond, the attached groups are assigned a priority based on their atomic number.
At the C2 position: The methyl group (-CH₃) and the nitrile group (-C≡N) are the substituents. The nitrile group is of higher priority than the methyl group because the carbon in the nitrile group is considered to be triple-bonded to a nitrogen atom.
At the C3 position: The chloromethyl group (-CH₂Cl) and a hydrogen atom (-H) are the substituents. The chloromethyl group has a higher priority than the hydrogen atom.
If the two higher-priority groups (the nitrile group at C2 and the chloromethyl group at C3) are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). libretexts.orglibretexts.org Conversely, if they are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning opposite). libretexts.orglibretexts.org The (E)-isomer of the related compound, (E)-4-chloro-3-methylbut-2-enenitrile, is a known chemical entity. stenutz.eu
Table 1: Cahn-Ingold-Prelog Priority Assignments for this compound
| Carbon of Double Bond | Substituent 1 | Priority | Substituent 2 | Priority |
| C2 | -C≡N | High | -CH₃ | Low |
| C3 | -CH₂Cl | High | -H | Low |
Stereoselective Synthesis of this compound Isomers
The ability to selectively synthesize either the (E) or (Z) isomer of this compound is crucial for its application in various synthetic pathways. Several established synthetic methodologies can be employed to control the stereochemical outcome of the double bond formation.
The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful tools for the formation of carbon-carbon double bonds from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of these reactions can often be tuned to favor the formation of a specific geometrical isomer.
The Horner-Wadsworth-Emmons reaction typically utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone. wikipedia.org This reaction generally favors the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.comnrochemistry.comconicet.gov.ar The higher (E)-selectivity is often attributed to the thermodynamic stability of the intermediate leading to the trans-product. Factors such as increasing the steric bulk of the aldehyde and using higher reaction temperatures can further enhance the preference for the (E)-isomer. wikipedia.org For the synthesis of α,β-unsaturated nitriles, a Horner-Wadsworth-Emmons olefination using α-cyano phosphonates has been shown to be effective, with exclusive formation of (E)-γ-hydroxy α,β-unsaturated nitriles observed in certain cases. researchgate.net
The Wittig reaction , on the other hand, employs a phosphonium (B103445) ylide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org
Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, generally lead to the preferential formation of the (E)-alkene. organic-chemistry.org
Non-stabilized ylides , which lack such a stabilizing group, typically yield the (Z)-alkene as the major product. organic-chemistry.org
In the context of synthesizing this compound, the choice of the appropriate phosphonate (B1237965) reagent in an HWE reaction or the specific ylide in a Wittig reaction would be paramount in dictating the E/Z ratio of the product.
Table 2: Expected Stereochemical Outcome of HWE and Wittig Reactions for Alkene Synthesis
| Reaction | Reagent Type | Predominant Isomer |
| Horner-Wadsworth-Emmons | Phosphonate-stabilized carbanion | (E) |
| Wittig | Stabilized ylide | (E) |
| Wittig | Non-stabilized ylide | (Z) |
Diastereoselectivity becomes a key consideration when reactions involving this compound create a new stereocenter, resulting in the formation of diastereomers. While this compound itself is achiral, its reactions can introduce chirality.
For instance, a Michael addition to the α,β-unsaturated nitrile system could introduce a new stereocenter. The stereochemical outcome of such an addition would be influenced by the facial selectivity of the nucleophilic attack on the double bond. masterorganicchemistry.com This selectivity can be directed by the presence of a chiral auxiliary or a chiral catalyst, or by substrate control where existing stereocenters in the molecule hinder one face of the double bond over the other. masterorganicchemistry.comyoutube.com
In a related context, the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved through the Michael addition of Gilman or Grignard reagents to a dihydropyranone ring, demonstrating high diastereoselectivity. nih.gov Similarly, a highly trans-diastereoselective synthesis of a cyclobutanol (B46151) derivative was accomplished using a ketoreductase, highlighting the power of biocatalysis in achieving high diastereoselectivity. nih.gov These strategies could, in principle, be adapted to reactions of this compound to control the formation of specific diastereomers.
Stereospecificity in Reactions Involving this compound
Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com This concept is highly relevant to the subsequent transformations of the (E) and (Z) isomers of this compound.
The halogenation of the double bond in this compound would be expected to proceed with a high degree of stereospecificity. The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to alkenes typically occurs via an anti-addition mechanism. masterorganicchemistry.comnih.gov This means that the two halogen atoms add to opposite faces of the double bond.
Therefore, the halogenation of the (E)-isomer of this compound would yield a different diastereomeric product compared to the halogenation of the (Z)-isomer. This stereospecificity arises from the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite side.
Allylic halogenation, which would involve the substitution of a hydrogen atom on the methyl group or the chloromethyl group, can also exhibit stereochemical preferences, though the formation of a resonance-stabilized allylic radical can lead to a mixture of products. youtube.compressbooks.pub
Reactions that occur at a stereocenter within a derivative of this compound can proceed with either retention or inversion of the original configuration. For example, if the chlorine atom in a chiral derivative of this compound were to be substituted via an Sₙ2 mechanism, this would typically proceed with an inversion of configuration at the carbon atom bearing the chlorine.
In a related study, the stereospecific isomerization of allylic halides was shown to proceed with a highly efficient transfer of chirality through a tight ion pair intermediate. acs.org This suggests that under specific catalytic conditions, transformations at the allylic position of a chiral derivative of this compound could potentially occur with a high degree of stereocontrol, leading to either retention or inversion of the configuration depending on the reaction mechanism.
Research on Stereochemical Aspects of this compound Remains Elusive
While the principles of stereochemistry are fundamental to organic chemistry, influencing reaction rates, product distribution, and biological activity, specific studies focusing on the E and Z isomers of this compound appear to be limited or not widely published. The inherent stereoisomerism of this compound, arising from the substitution pattern around the carbon-carbon double bond, would be expected to play a significant role in its chemical behavior.
In theory, the distinct spatial arrangement of the chloro, methyl, and cyano groups in the (E) and (Z) isomers would lead to different steric and electronic environments. This, in turn, would likely influence the approach of reagents and the stability of transition states in various reactions, such as nucleophilic substitutions or additions to the nitrile group. However, without experimental data from dedicated research on this specific compound, any discussion on the topic would be purely speculative.
Searches for related compounds, such as isomers with different substitution patterns like 4-chloro-3-methylbut-2-enenitrile, and analogous structures have also not yielded specific data that could be extrapolated to the target molecule with scientific rigor. General principles of stereoselective and stereospecific reactions are well-documented, but their direct application to this compound requires empirical evidence that is currently unavailable.
Consequently, the generation of a detailed and scientifically accurate article, complete with data tables and in-depth research findings as requested, is not possible at this time due to the absence of primary source material. Further experimental investigation into the synthesis, characterization, and reactivity of the individual stereoisomers of this compound is needed to elucidate the influence of its stereochemistry on its chemical properties.
Advanced Mechanistic Investigations of 4 Chloro 2 Methylbut 2 Enenitrile Transformations
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways and the identification of transient intermediates are central to understanding the transformations of 4-chloro-2-methylbut-2-enenitrile. Due to its structure, featuring a double bond, a nitrile group, and a chlorine atom, this compound can undergo various reactions, including nucleophilic substitutions and additions. cymitquimica.com
Mechanistic studies often reveal the formation of short-lived, highly reactive intermediates that are not present in the final products. nih.gov The identification of these species is critical to mapping the entire reaction coordinate. nih.gov For allylic chlorides like this compound, reactions can proceed through different pathways, often involving carbocationic or radical intermediates, depending on the reaction conditions.
In reactions involving nucleophiles, two primary pathways are generally considered: direct substitution (SN2) and substitution via an allylic rearrangement (SN2'). The nature of the nucleophile, the solvent, and the presence of any catalysts can significantly influence which pathway is favored. For instance, in reactions with soft nucleophiles, an SN2' pathway might be preferred, leading to a product where the nucleophile has added to the gamma-carbon, with a corresponding shift of the double bond.
Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools in elucidating reaction mechanisms. These calculations can model the energy profiles of different potential pathways, helping to identify the most likely route and the structures of transition states and intermediates. nih.gov For example, DFT calculations can help determine the energy barriers for the formation of different intermediates, providing a theoretical basis for the observed product distribution. nih.gov
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions involving this compound by influencing the reaction mechanism. The choice of catalyst can dramatically alter the reaction pathway, leading to different products or enhancing the stereoselectivity of a transformation.
For instance, transition metal catalysts are often employed in cross-coupling reactions. A palladium catalyst, in conjunction with a chiral phosphoric acid, can facilitate enantioselective four-component reactions by coordinating to the reactants and creating a chiral environment for the reaction to occur. nih.gov In such complex transformations, the catalyst is responsible for the generation of key intermediates and for controlling the stereochemical outcome. nih.gov
The nature of the reagents is equally important. The use of strong versus weak bases, or hard versus soft nucleophiles, will dictate the type of reaction that occurs. For example, a strong, sterically hindered base might favor elimination reactions, leading to the formation of a diene, while a soft nucleophile would likely favor a substitution reaction.
In some cases, the reagent itself can act as a catalyst. For example, in certain acid-catalyzed reactions, a proton from the acidic reagent can activate the nitrile group or the double bond, making it more susceptible to nucleophilic attack. The specific reagents used can also influence the stability of intermediates. For example, the presence of certain anions can stabilize carbocationic intermediates, thereby favoring pathways that proceed through such species.
Kinetic Studies of Reactions Involving this compound
Kinetic studies are essential for quantitatively understanding the rates of chemical reactions and for elucidating their mechanisms. By measuring how the concentration of reactants and products changes over time, one can determine the rate law for a reaction, which provides valuable information about the composition of the rate-determining step.
For reactions of this compound, kinetic studies can help to distinguish between different possible mechanisms. For example, a reaction that follows second-order kinetics (first-order in both the substrate and the nucleophile) would be consistent with an SN2 mechanism. In contrast, a reaction rate that is independent of the nucleophile concentration might suggest a mechanism involving a rate-determining unimolecular step, such as the formation of a carbocation (SN1).
The temperature dependence of the reaction rate can also be studied to determine the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide further insight into the nature of the transition state. A large negative entropy of activation, for example, would suggest a highly ordered transition state, which is characteristic of bimolecular reactions.
In a study of the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide (B78521), kinetic analysis was used to determine the relative contributions of intramolecular substitution, bimolecular substitution, and elimination pathways. umich.edu Similar kinetic methodologies could be applied to reactions of this compound to dissect the competing reaction pathways.
Spectroscopic Techniques for In-situ Mechanistic Monitoring
Modern spectroscopic techniques allow for the real-time, in-situ monitoring of chemical reactions, providing a powerful tool for mechanistic elucidation. These methods enable the direct observation of reactants, intermediates, and products as the reaction progresses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful technique for tracking the progress of a reaction. docbrown.info By taking NMR spectra at various time points, it is possible to identify and quantify the species present in the reaction mixture. For this compound, ¹H and ¹³C NMR would be particularly useful for observing changes in the chemical environment of the different protons and carbons as the reaction proceeds. docbrown.infodocbrown.info This can provide direct evidence for the formation of specific intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for separating and identifying volatile compounds in a reaction mixture. nih.govresearchgate.net It is particularly useful for identifying the final products of a reaction and can also be used to detect stable intermediates. By analyzing aliquots of the reaction mixture at different times, a reaction profile can be constructed. The mass fragmentation patterns obtained from the mass spectrometer can provide crucial information for the structural elucidation of unknown products or intermediates. researchgate.net Real-time monitoring of reactions can also be achieved using specialized mass spectrometry techniques, such as those employing low-temperature plasma probes for direct analysis of the reaction mixture. researchgate.net
The following table provides an example of how GC-MS data might be presented for the analysis of a reaction involving this compound.
| Retention Time (min) | Compound | Key Mass Fragments (m/z) | Proposed Structure |
|---|---|---|---|
| 5.2 | This compound | 115, 80, 53 | Starting Material |
| 7.8 | Product 1 | 125, 94, 67 | Substituted Product |
| 6.1 | Intermediate A (transient) | 100, 85, 58 | Rearranged Isomer |
Isotope Effect Studies in Mechanistic Analysis
Isotope effect studies are a subtle yet powerful tool for probing reaction mechanisms. By replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H or ³⁵Cl with ³⁷Cl), it is possible to determine if that atom is involved in bond-breaking or bond-forming events in the rate-determining step of the reaction.
The kinetic isotope effect (KIE) is the ratio of the rate constant of the reaction with the light isotope to the rate constant with the heavy isotope (k_light / k_heavy). A primary KIE greater than 1 indicates that the bond to the isotopic atom is being broken in the rate-determining step. The magnitude of the KIE can provide information about the geometry of the transition state.
For this compound, a chlorine isotope effect study could be particularly informative. researchgate.net If a nucleophilic substitution reaction proceeds via a mechanism where the carbon-chlorine bond is broken in the rate-determining step, a significant ³⁵Cl/³⁷Cl KIE would be expected. The magnitude of this effect could help to distinguish between a concerted SN2 mechanism (where the C-Cl bond is partially broken in the transition state) and a stepwise SN1 mechanism (where the C-Cl bond is fully broken before the rate-determining step).
Similarly, deuterium (B1214612) isotope effects could be used to probe the role of C-H bonds in the reaction. For example, if an elimination reaction occurs, replacing the hydrogen atom on the carbon adjacent to the double bond with deuterium would be expected to result in a primary kinetic isotope effect if the C-H bond is broken in the rate-determining step.
Synthetic Utility and Applications of 4 Chloro 2 Methylbut 2 Enenitrile
A Multifaceted Building Block for Organic Synthesis
The inherent reactivity of its functional groups makes 4-chloro-2-methylbut-2-enenitrile a sought-after precursor in the synthesis of intricate organic molecules. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions has cemented its status as a versatile synthetic intermediate.
Crafting Complexity: A Key Component in Advanced Molecular Scaffolds
While specific, direct examples of the use of this compound in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, its structural motifs are present in intermediates used for the synthesis of larger molecules. For instance, related structures like di(4-chloro-3-methyl-2-butenyl) sulfide (B99878) have been utilized in the synthesis of natural carotenoid products. epo.org This highlights the potential of the chlorinated butenenitrile framework as a C4 building block in the assembly of more elaborate organic structures. The combination of a nitrile, an alkene, and an allylic chloride provides multiple reaction sites for sequential and controlled bond formations, a key strategy in the construction of complex target molecules. openaccessjournals.comscripps.eduacs.org
A Gateway to Diverse Functionalities: Precursor to Amides, Amines, and Carboxylic Acids
The nitrile functionality within this compound serves as a versatile precursor to a variety of other important functional groups, significantly expanding its synthetic utility.
Amides: The conversion of nitriles to amides is a fundamental transformation in organic chemistry. nih.gov While direct hydrolysis of this compound to its corresponding amide is a plausible reaction, specific documented examples are scarce. General methods for nitrile hydrolysis, which can be either acid or base-catalyzed, would likely be applicable. nih.gov More advanced methods, such as the use of peroxides, could also be employed to achieve this transformation. nih.gov The resulting α,β-unsaturated amide would be a valuable intermediate for further synthetic manipulations.
Amines: The reduction of the nitrile group offers a direct route to primary amines. Catalytic hydrogenation is a common and effective method for this conversion. rug.nl For a molecule like this compound, careful selection of the catalyst and reaction conditions would be crucial to selectively reduce the nitrile without affecting the double bond or the chloro-substituent. The resulting γ-chloro-α-methyl-β,γ-unsaturated amine would be a highly functionalized building block for the synthesis of nitrogen-containing compounds.
Carboxylic Acids: Hydrolysis of the nitrile group under either acidic or basic conditions can yield the corresponding carboxylic acid. nih.govyoutube.com This transformation would convert this compound into 4-chloro-2-methylbut-2-enoic acid, a versatile intermediate for the synthesis of various other compounds. The reactivity of carboxylic acids allows for a wide range of subsequent reactions, including esterification and amide bond formation. rsc.orgd-nb.infonih.govacs.org
Expanding the Heterocyclic Landscape: Applications in Ring Synthesis
The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Constructing Pyrrole (B145914) Frameworks
Pyrrole derivatives are ubiquitous in natural products and medicinal chemistry. d-nb.infoorganic-chemistry.orgnih.govbeilstein-journals.org The structure of this compound suggests its potential as a precursor for substituted pyrroles. For instance, reaction with an amine could lead to the displacement of the allylic chloride, followed by intramolecular cyclization involving the nitrile group to form a pyrrole ring. While specific examples utilizing this exact substrate are not readily found, the general strategy of using functionalized four-carbon units for pyrrole synthesis is well-established. nih.gov
Access to Oxazole (B20620) and Isoxazole (B147169) Derivatives
The synthesis of five-membered heterocycles containing both oxygen and nitrogen, such as oxazoles and isoxazoles, represents an important area of organic synthesis. nih.govnih.govnih.govnih.govrsc.orgd-nb.infobeilstein-journals.orgorganic-chemistry.org
Oxazole Derivatives: The van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring, typically involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative. nih.gov While not a direct application of this compound, its structural features could be modified to create a suitable precursor for oxazole synthesis. For example, conversion of the nitrile to an aldehyde would yield a substrate that could participate in such cyclization reactions.
Isoxazole Derivatives: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene is a common method for synthesizing isoxazoles. nih.govnih.gov The double bond in this compound could potentially act as the dipolarophile in such a reaction. Alternatively, the nitrile group could be converted to a nitrile oxide, which could then react with a suitable dipolarophile to form the isoxazole ring.
Pyrimidine (B1678525), Pyridine (B92270), and Pyrazole Derivatives
The electrophilic nature of the nitrile carbon and the potential for nucleophilic substitution of the chlorine atom make this compound a valuable precursor for nitrogen-containing heterocycles.
Pyrimidines: The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. While direct reactions of this compound to form pyrimidines are not extensively documented, its derivatives can be strategically employed. For instance, the nitrile group can be transformed into an amidine, which can then undergo cyclization. Alternatively, the double bond can be functionalized to create a 1,3-dicarbonyl equivalent. The synthesis of pyrimidines is a significant area of research due to the presence of the pyrimidine nucleus in many bioactive compounds. thieme.degrowingscience.com General methods for pyrimidine synthesis include reacting ethyl cyanoacetate (B8463686) with aldehydes and thiourea (B124793) or using multicomponent reactions with reagents like malononitrile (B47326) and benzamidine (B55565) hydrochloride. growingscience.comresearchgate.net
Pyridines: The construction of pyridine rings can be achieved through various strategies, including cycloaddition reactions. researchgate.net Unsaturated nitriles, like this compound, can participate in [4+2] cycloaddition reactions to form substituted pyridines. researchgate.net The electron-withdrawing nitrile group activates the double bond for such transformations. Additionally, the chlorine atom can be displaced by a nucleophile to introduce further diversity into the resulting pyridine structure. The Pinner synthesis, involving the reaction of a nitrile with an alcohol in the presence of HCl, can lead to the formation of an intermediate chloroimidate, which can then be used to construct pyridine rings. chem-soc.si
Pyrazoles: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govmdpi.com this compound can be a precursor to the necessary 1,3-dicarbonyl functionality. For example, hydrolysis of the nitrile and subsequent oxidation can yield a β-keto acid derivative, which can then be cyclized with hydrazine to form a pyrazole. The synthesis of pyrazoles is of great interest due to their wide range of pharmacological activities. nih.govmdpi.comchim.it
| Heterocycle | General Synthetic Approach | Role of this compound |
| Pyrimidine | Condensation of a 1,3-dicarbonyl equivalent with an amidine. growingscience.comresearchgate.net | Can be converted to an amidine or a 1,3-dicarbonyl precursor. |
| Pyridine | [4+2] cycloaddition reactions; Pinner synthesis. researchgate.netchem-soc.si | Acts as the dienophile in cycloadditions; can form chloroimidate intermediates. |
| Pyrazole | Condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govmdpi.com | Can be a precursor to the required 1,3-dicarbonyl functionality. |
General Utility of Unsaturated Nitriles in Heterocyclic Construction
Unsaturated nitriles are highly valuable intermediates in organic synthesis, serving as versatile building blocks for a wide array of heterocyclic compounds. longdom.orglongdom.org The presence of both a carbon-carbon double bond and a nitrile group allows for a variety of chemical transformations. These functionalities can react in a concerted or stepwise manner to construct diverse ring systems.
The nitrile group is a powerful electrophile and can undergo nucleophilic attack, while the double bond can participate in cycloaddition reactions or be subjected to electrophilic or nucleophilic addition. This dual reactivity makes unsaturated nitriles key starting materials for the synthesis of pyridines, pyrimidines, thiophenes, and other fused heterocyclic systems. longdom.orgresearchgate.net The reactivity of the nitrile group can be further enhanced by using activators like trifluoromethanesulfonic anhydride. researchgate.net
Moreover, the development of catalytic methods, such as manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles, has expanded the utility of these compounds in forming complex dinitriles, which are precursors to various N-heterocycles. nih.gov The versatility of unsaturated nitriles is a cornerstone of modern heterocyclic chemistry, enabling the efficient construction of complex molecular architectures. longdom.orglongdom.org
Development of Optically Active Compounds from this compound (e.g., via asymmetric synthesis approaches)
The synthesis of enantiomerically pure compounds is a critical endeavor in modern organic chemistry, particularly for the development of pharmaceuticals and other biologically active molecules. nih.gov this compound, being a prochiral molecule, presents opportunities for the development of optically active compounds through asymmetric synthesis.
Asymmetric transformations can be applied to the double bond of the nitrile. For instance, asymmetric hydrogenation or dihydroxylation, catalyzed by chiral transition metal complexes, could introduce stereocenters at the 2- and 3-positions. Similarly, asymmetric conjugate addition of a nucleophile to the β-position of the double bond, catalyzed by a chiral organocatalyst, would lead to the formation of a new stereocenter. nih.gov
Another approach involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the molecule, for example, through modification of the nitrile group or by a reaction involving the chloro-substituent, diastereoselective reactions can be performed on the double bond. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The development of new chiral synthons, such as γ-alkoxy-2(5H)-furanones, has demonstrated the power of auxiliary-based asymmetric transformations. researchgate.net
While specific examples of asymmetric synthesis starting directly from this compound are not readily found in the provided search results, the principles of asymmetric catalysis and the use of chiral auxiliaries are well-established methodologies that could be applied to this versatile substrate.
Strategic Use in Multi-step Synthesis of Targeted Molecules (e.g., carotenoids, retinals)
This compound and its structural analogs are valuable building blocks in the total synthesis of complex natural products, such as carotenoids and retinals. These molecules are characterized by their long, conjugated polyene chains.
In the synthesis of carotenoids, C5 and C10 units are often strategically coupled to build the characteristic C40 backbone. A key intermediate, di(4-chloro-3-methyl-2-butenyl) sulfide, which shares a similar structural motif with this compound, is prepared from isoprene (B109036) and serves as a C10 building block. google.comepo.org This sulfide can be oxidized to the corresponding sulfone, which then undergoes a double elimination reaction to form a new carbon-carbon double bond, extending the polyene chain.
The synthetic strategy often involves the coupling of smaller, functionalized fragments. The chloro-substituent in these building blocks is crucial for facilitating these coupling reactions, often via nucleophilic substitution. While the provided information does not directly detail the use of this compound itself, the synthetic methodologies employed for the closely related 4-chloro-3-methyl-2-butenyl derivatives highlight the strategic importance of such chloro-substituted butenyl synthons in the construction of carotenoids. google.comepo.org
Green Chemistry Approaches for 4 Chloro 2 Methylbut 2 Enenitrile Synthesis and Reactions
Biocatalytic Transformations Involving Nitriles and Related Compounds
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions, presenting a green alternative to traditional chemical methods. nih.gov
Nitrile-converting enzymes are key biocatalysts with significant industrial applications. openbiotechnologyjournal.com Nitrile hydratases (NHases) and nitrilases catalyze the hydrolysis of nitriles to amides and carboxylic acids, respectively. These enzymatic processes are often characterized by high efficiency and selectivity under aqueous and mild conditions. nih.gov
Nitrile Hydratases (NHases): These metalloenzymes, typically containing iron or cobalt, catalyze the hydration of a nitrile to its corresponding amide. wikipedia.orgfrontiersin.org The reaction is highly specific and avoids the harsh conditions and side-product formation associated with chemical hydrolysis. The industrial production of acrylamide (B121943) from acrylonitrile (B1666552) is a prime example of the successful application of NHases. wikipedia.orgebi.ac.uk NHases have been shown to be effective for a wide range of nitriles. ebi.ac.uk While direct studies on 4-chloro-2-methylbut-2-enenitrile are limited, the broad substrate tolerance of NHases suggests their potential applicability. The stability of NHases can be a limiting factor, with many operating optimally at low temperatures (10-30°C), though more thermostable variants have been discovered. frontiersin.org
Nitrilases: These enzymes directly convert nitriles to carboxylic acids and water, offering a direct route that bypasses the amide intermediate. nih.gov They are found in bacteria, fungi, yeasts, and plants. nih.gov Nitrilases have been successfully used for the synthesis of various carboxylic acids, including (R)-(-)-mandelic acid from mandelonitrile, showcasing their excellent enantioselectivity. openbiotechnologyjournal.comresearchgate.net The substrate scope for nitrilases is broad, encompassing both aliphatic and aromatic nitriles. nih.gov For a substrate like this compound, a nitrilase could potentially yield 4-chloro-2-methylbut-2-enoic acid, a valuable chemical intermediate. The operational pH for nitrilases can vary, with some showing optimal activity in the acidic range, which can be beneficial for the stability of certain substrates. openbiotechnologyjournal.com
| Enzyme | Reaction Catalyzed | Product from this compound (Predicted) | Key Advantages |
| Nitrile Hydratase | Nitrile → Amide | 4-chloro-2-methylbut-2-enamide | High selectivity, mild reaction conditions. wikipedia.orgfrontiersin.org |
| Nitrilase | Nitrile → Carboxylic Acid | 4-chloro-2-methylbut-2-enoic acid | Direct conversion to acid, often stereoselective. openbiotechnologyjournal.comnih.gov |
A green and cyanide-free route to nitrile synthesis involves the use of aldoxime dehydratases. nih.govmdpi.com These enzymes catalyze the dehydration of aldoximes to form the corresponding nitriles under mild conditions. nih.govmdpi.com This biocatalytic method is a sustainable alternative to traditional chemical syntheses that often rely on toxic reagents and harsh conditions. nih.gov The aldoxime starting materials can be readily formed from the condensation of aldehydes with hydroxylamine (B1172632). mdpi.com Aldoxime dehydratases exhibit a broad substrate scope, accommodating a variety of aliphatic and aromatic aldoximes, and can be used in aqueous media, organic solvents, or even solvent-free systems. mdpi.com This versatility suggests that an appropriate aldoxime precursor could be enzymatically converted to this compound.
Electrosynthesis and Electro-oxidative Methods for Nitrile Chemistry
Electrosynthesis offers a powerful and green approach to chemical transformations by using electricity to drive reactions, often minimizing the need for chemical oxidants or reductants. benthamscience.com For nitrile chemistry, electrochemical methods can be applied to both the synthesis of nitriles and their subsequent reactions.
The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been demonstrated using simple nickel catalysts in aqueous electrolytes. rsc.org This method proceeds under benign conditions at room temperature and has been successfully applied to a range of aromatic, aliphatic, and heterocyclic primary alcohols. rsc.org A plausible pathway involves the dehydrogenation of the alcohol to an aldehyde, followed by imination with ammonia, and subsequent dehydrogenation to the nitrile.
Furthermore, the oxidative cyanation of alkenes represents a direct route to alkenyl nitriles. nih.govnih.gov Catalytic methods using copper catalysts can achieve regioselective oxidative cyanation of both conjugated and non-conjugated alkenes to produce branched alkenyl nitriles. nih.govnih.govacs.org These reactions provide access to versatile nitrile compounds that can serve as valuable intermediates in organic synthesis. nih.govnih.gov An electrochemical approach for the 1,2-syn-cyano-hydroxylation of alkenes has also been developed, expanding the toolkit for alkene difunctionalization. acs.org
| Electrochemical Method | Starting Materials | Potential Product | Key Features |
| Alcohol & Ammonia Oxidation | Primary Alcohol, Ammonia | Nitrile | Uses simple metal catalysts, benign conditions. rsc.org |
| Oxidative Cyanation of Alkenes | Alkene, Cyanide Source | Alkenyl Nitrile | Catalytic, regioselective. nih.govnih.govacs.org |
| 1,2-syn-Cyano-hydroxylation | Alkene, Cyanide Source | Hydroxy Nitrile | Stereoselective, metal-free options. acs.org |
Solvent Minimization and Alternative Media in Synthetic Processes
A significant portion of waste in chemical manufacturing comes from solvents. nih.gov Green chemistry emphasizes the reduction or elimination of solvent use, or the replacement of hazardous solvents with more environmentally friendly alternatives. nih.govnih.gov
For nitrile synthesis, several strategies can be employed to minimize solvent impact. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without intermediate purification, can significantly reduce solvent consumption. tandfonline.com For example, the conversion of aldehydes to nitriles can be achieved in a one-pot, solvent-free manner by heating the aldehyde with hydroxylamine hydrochloride. tandfonline.com
The use of alternative solvents is another key approach. Water is an ideal green solvent, and methods for synthesizing aryl nitriles from aromatic aldehydes in an aqueous environment have been developed. rsc.org Other green solvent options include supercritical fluids and deep eutectic solvents, which are mixtures of compounds that have a much lower melting point than their individual components. nih.govorganic-chemistry.org A deep eutectic mixture of choline (B1196258) chloride and urea, for instance, has been shown to be an effective and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org
Atom Economy and Waste Reduction in this compound Chemistry
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy generate less waste.
The synthesis of nitriles can be evaluated through the lens of atom economy. For instance, the hydration of nitriles to amides is a 100% atom-economic reaction, as all atoms of the reactants are incorporated into the product. researchgate.net Similarly, the conversion of aldehydes to nitriles using hydroxylamine hydrochloride in a solvent-free process is also highly atom-efficient, with water and HCl as the only byproducts. tandfonline.com
In contrast, traditional methods like the Sandmeyer reaction or those involving stoichiometric dehydrating agents often have lower atom economies and generate significant waste. nih.gov By selecting synthetic routes with high atom economy, such as biocatalytic transformations or certain one-pot chemical syntheses, the environmental footprint of producing this compound and related compounds can be substantially reduced. tandfonline.comresearchgate.net
Computational Chemistry and Theoretical Studies of 4 Chloro 2 Methylbut 2 Enenitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-chloro-2-methylbut-2-enenitrile, methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure. nih.gov These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chloro and cyano groups and the electron-donating methyl group, all attached to a C=C double bond. This arrangement significantly influences the molecule's reactivity.
Key calculated electronic properties include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In molecules of this type, the HOMO is typically associated with the π-system of the double bond, while the LUMO is influenced by the π* orbitals of the double bond and the cyano group.
Electron Density and Electrostatic Potential: Calculations reveal the distribution of electrons within the molecule. The electrostatic potential map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the chlorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. researchgate.net
Dipole Moment: The presence of polar C-Cl and C≡N bonds results in a significant molecular dipole moment, influencing its solubility and intermolecular interactions. researchgate.net
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Illustrative Value | Method |
| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311G(d,p) |
Note: These values are illustrative and representative of what would be expected from such calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. nih.gov For this compound, this is particularly valuable for understanding its synthesis and subsequent transformations.
A key reaction involving related α,β-unsaturated nitriles is their synthesis via hydrocyanation of alkynes or allenes. mdpi.comnih.gov Reaction pathway modeling for the formation of this compound could, for instance, explore the addition of HCl to 2-methylbut-2-enenitrile or the hydrocyanation of a chlorinated alkene. These models calculate the energy profile of the reaction, identifying the activation energies and the thermodynamics of each step. scielo.org.mx
Transition state analysis, a core component of this modeling, identifies the high-energy structures that connect reactants, intermediates, and products. The geometry and vibrational frequencies of the transition state are calculated to confirm it is a true first-order saddle point on the potential energy surface.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Transition State | +10.5 |
| Products | -12.3 |
Note: This table provides a representative energy profile for a multi-step reaction.
Prediction of Reactivity and Selectivity
The electronic structure calculations described in section 8.1 form the basis for predicting the reactivity and selectivity of this compound.
Reactivity Indices: Fukui functions and local softness indices, derived from DFT calculations, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For an α,β-unsaturated nitrile, the β-carbon of the double bond is often susceptible to nucleophilic attack (Michael addition). nih.gov
Regioselectivity and Stereoselectivity: In reactions with multiple possible outcomes, computational modeling can predict the major product by comparing the activation energies of the different reaction pathways. For example, in an addition reaction to the double bond, calculations can determine whether the nucleophile will preferentially add to the carbon bearing the chloro or the methyl group.
Conformational Analysis and Isomerization Studies
This compound can exist in different spatial arrangements or conformations due to rotation around single bonds. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. ifes.edu.br This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.govchemrxiv.org
The presence of the double bond introduces the possibility of E/Z isomerism. Computational methods can be used to calculate the relative stabilities of these isomers. The energy difference between the E and Z isomers is often small, and the preferred isomer can depend on steric and electronic factors.
Table 3: Illustrative Relative Energies of Isomers and Conformers
| Isomer/Conformer | Relative Energy (kcal/mol) |
| (E)-isomer, Conformer 1 | 0.0 |
| (E)-isomer, Conformer 2 | 1.2 |
| (Z)-isomer, Conformer 1 | 0.8 |
| (Z)-isomer, Conformer 2 | 2.5 |
Note: The table illustrates the typical energy differences found in such studies.
Design of Novel Catalysts and Reactions via Computational Methods
Computational chemistry is a powerful tool for the rational design of new catalysts and for predicting the outcomes of novel reactions. mit.edu For reactions involving this compound, this could involve:
Catalyst Screening: For reactions like hydrocyanation or cross-coupling, different metal catalysts and ligands can be computationally screened to identify the most promising candidates. mdpi.comwiley.com The efficiency of a catalyst can be predicted by calculating the energy barriers of the key steps in the catalytic cycle. mdpi.comnih.gov
Predicting Reaction Outcomes: Computational models can be used to explore the feasibility of new, untested reactions involving this compound. scispace.com This can guide experimental efforts by prioritizing reactions that are predicted to be favorable. For instance, the cycloaddition potential of the molecule with various dipoles could be investigated theoretically. mdpi.com
By leveraging computational tools, researchers can accelerate the discovery and optimization of chemical processes involving this and other valuable chemical intermediates.
Analytical Techniques for Structural Elucidation and Reaction Monitoring in Complex Systems
Advanced Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of 4-chloro-2-methylbut-2-enenitrile and for conducting mechanistic studies of the reactions in which it is involved.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful in mechanistic studies for identifying intermediates, byproducts, and the final product in a reaction mixture. nih.govresearchgate.net The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer provides mass information for each separated component, aiding in its identification. For instance, in the synthesis of a complex molecule where this compound is an intermediate, GC-MS can be used to track its appearance and disappearance over time, providing insights into the reaction kinetics and mechanism. nist.govmit.edu
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC) is a primary technique for this purpose, especially for volatile compounds like nitriles. The choice of the column's stationary phase is critical for achieving good separation. For instance, non-polar columns are often used for the separation of halogenated hydrocarbons. nist.gov The retention time of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate) can be used for its identification and quantification. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration.
The following table outlines typical parameters for the GC analysis of related chloro-alkenes, which can be adapted for this compound.
| Parameter | Value |
| Column Type | Capillary |
| Stationary Phase | Squalane (non-polar) |
| Column Length | 50 m |
| Column Diameter | 0.25 mm |
| Carrier Gas | Nitrogen |
| Temperature | 30-50 °C |
| Data adapted from Tourres, 1968. nist.gov |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. chemicalbook.com For this compound (C₅H₆ClN), the expected nominal molecular weight is approximately 115.02 g/mol . High-resolution mass spectrometry can provide a more precise mass, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum upon electron ionization is a unique fingerprint of the molecule and is invaluable for structural elucidation. nist.govdocbrown.info While a specific mass spectrum for this compound is not provided in the search results, the fragmentation of its isomers and related compounds can offer insights. For example, the mass spectrum of 2-methylbut-2-ene shows a prominent peak corresponding to the loss of a methyl group. docbrown.info In the case of this compound, one would expect to see fragments resulting from the loss of a chlorine atom, a methyl group, or the nitrile group. The presence of chlorine would be indicated by isotopic peaks for ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio for any chlorine-containing fragments. docbrown.info
A hypothetical fragmentation analysis for this compound is presented below:
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺ | [C₅H₆ClN]⁺ | 115 |
| [M-Cl]⁺ | [C₅H₆N]⁺ | 80 |
| [M-CH₃]⁺ | [C₄H₃ClN]⁺ | 100 |
| [M-CN]⁺ | [C₄H₆Cl]⁺ | 89 |
| This table is a hypothetical representation based on common fragmentation patterns. |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details. For X-ray crystallography to be applicable, the compound must be obtainable as a single crystal of suitable quality. There is currently no publicly available information indicating that the solid-state structure of this compound has been determined by this method.
Online Reaction Monitoring Techniques
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring process safety and efficiency. coleparmer.com
Automated reaction stations equipped with various probes can provide continuous data on parameters such as temperature, pressure, and pH. youtube.com Spectroscopic techniques like FTIR (Fourier-transform infrared) and Raman spectroscopy can be integrated into reaction vessels using fiber-optic probes to monitor the concentration of reactants, intermediates (like this compound), and products as the reaction progresses. This allows for the immediate detection of reaction milestones and any deviations from the expected pathway. tulane.edu
For instance, the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum can be tracked over time to generate a kinetic profile of the reaction. This real-time data is invaluable for process development and control. coleparmer.com
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-methylbut-2-enenitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or elimination reactions. For example, chlorination of 2-methylbut-2-enenitrile using reagents like SOCl₂ or PCl₃ under anhydrous conditions yields the target compound. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility . Yields >75% are achievable with rigorous exclusion of moisture.
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR verify the vinyl chloride moiety (δ ~5.8 ppm for vinylic protons) and nitrile group (δ ~120 ppm in ¹³C) .
- IR spectroscopy : Confirm C≡N stretching at ~2240 cm⁻¹ and C-Cl at ~550–650 cm⁻¹ .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 105 for [M-Cl]+) validate purity .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Acute inhalation/contact risks necessitate fume hoods and PPE (nitrile gloves, lab coats) .
- Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent degradation .
- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH/EtOH) before disposal .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of this compound in Diels-Alder reactions?
The electron-withdrawing nitrile and chlorine groups activate the dienophile by lowering the LUMO energy. Computational studies (DFT/B3LYP) reveal:
- Regioselectivity : The β-chloro position directs endo transition states, favoring adducts with syn stereochemistry .
- Kinetic vs. thermodynamic control : Elevated temperatures (80–100°C) shift outcomes toward thermodynamically stable products .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in literature (e.g., δ shifts in NMR) often arise from solvent effects or impurities. Mitigation steps:
Q. How can environmental fate studies detect trace amounts of this compound in aqueous systems?
Adapt methodologies from chlorophenol analysis :
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges, eluted with acetone.
- Derivatization : Ethylation with diazoethane enhances GC-MS sensitivity (LOD: 0.1 ppb).
- Quantification : Internal standards (e.g., deuterated analogs) correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
